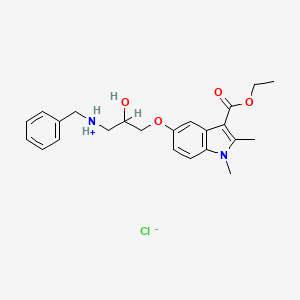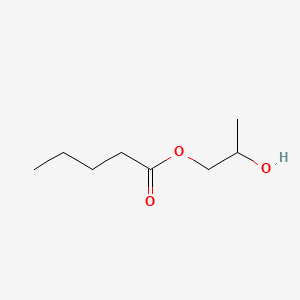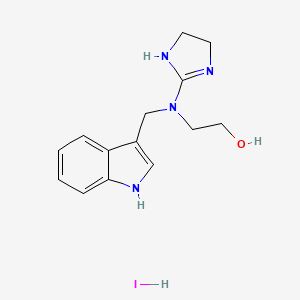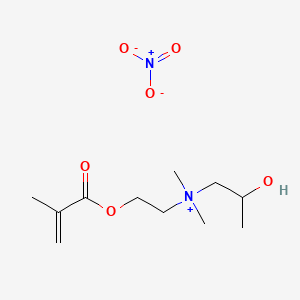
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including amino, hydroxyethyl, and triiodobenzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to introduce the triiodo substituents. Subsequent steps involve the introduction of the aminoacetyl and hydroxyethyl groups through nucleophilic substitution and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a contrast agent in medical imaging due to its iodine content.
Wirkmechanismus
The mechanism of action of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The iodine atoms contribute to its radiopacity, making it useful in imaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodinated Benzoic Acids: Compounds like 2,4,6-triiodobenzoic acid share structural similarities but lack the aminoacetyl and hydroxyethyl groups.
Amino Acid Derivatives: Compounds such as aminoethylethanolamine (AEEA) have similar functional groups but differ in their overall structure and applications.
Uniqueness
The uniqueness of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its iodine content also makes it particularly valuable in medical imaging and diagnostic applications .
Eigenschaften
CAS-Nummer |
59017-39-9 |
|---|---|
Molekularformel |
C12H12I3N3O5 |
Molekulargewicht |
658.95 g/mol |
IUPAC-Name |
3-[(2-aminoacetyl)amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C12H12I3N3O5/c13-7-5(11(21)17-1-2-19)8(14)10(18-4(20)3-16)9(15)6(7)12(22)23/h19H,1-3,16H2,(H,17,21)(H,18,20)(H,22,23) |
InChI-Schlüssel |
PDXKTSSZEZWKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CN)I)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


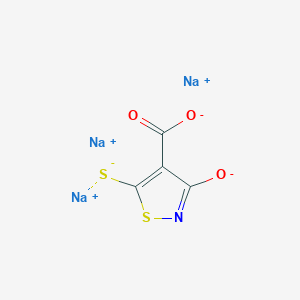





![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
